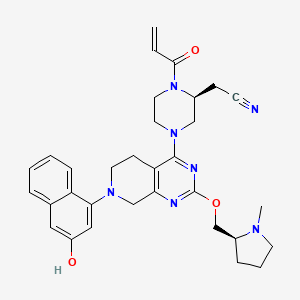

KRas G12C inhibitor 2

Description

Evolution of KRAS as a Therapeutic Target

The KRAS oncogene, first identified in 1982 through its viral homolog in the Kirsten sarcoma virus, emerged as a central player in human carcinogenesis due to its frequent mutations in pancreatic (90%), colorectal (40%), and lung adenocarcinomas (30%). Early efforts to target KRAS faltered due to its smooth surface topology, picomolar affinity for GTP/GDP, and lack of apparent druggable pockets. For over three decades, therapeutic strategies focused indirectly on downstream effectors like MEK and PI3K, but these approaches suffered from adaptive resistance and narrow therapeutic indices.

A pivotal shift occurred in 2013 with the discovery of a cryptic allosteric pocket adjacent to cysteine-12 in the GDP-bound KRAS G12C mutant. This pocket, termed the switch-II pocket (S-IIP), enabled allele-specific targeting through covalent bond formation—a mechanism validated by structural studies showing that KRAS G12C exists in dynamic equilibrium between active (GTP-bound) and inactive (GDP-bound) states. The table below summarizes key milestones in KRAS targeting:

Discovery Trajectory of KRAS G12C Inhibitor 2

This compound originated from systematic optimization of early covalent binders like ARS-853, which exhibited suboptimal pharmacokinetic properties. Using X-ray crystallography, researchers identified that the compound's acrylamide warhead formed a covalent bond with cysteine-12 only in the GDP-bound state, exploiting the mutation-induced nucleophilic susceptibility. Medicinal chemistry efforts focused on improving binding affinity (KD < 50 nM) and residence time (>24 hours) through:

- Pyrrolidine linker modifications to enhance interactions with histidine-95 and lysine-16.

- Quinazoline scaffold optimization for improved solubility and blood-brain barrier penetration.

- Introduction of fluorine substituents to mitigate oxidative metabolism in hepatic microsomes.

In vitro studies demonstrated dose-dependent suppression of ERK phosphorylation (IC50 = 12 nM) and selective cytotoxicity in KRAS G12C-mutated NCI-H358 cells (EC50 = 35 nM), with no activity in wild-type KRAS models.

Position Within KRAS Inhibitor Research Landscape

This compound occupies a unique niche among KRAS-directed therapies:

| Parameter | This compound | Sotorasib | Adagrasib |

|---|---|---|---|

| Target Engagement | Covalent (Cys-12) | Covalent (Cys-12) | Covalent (Cys-12) |

| Binding Site | Switch-II pocket | Switch-II pocket | Switch-II pocket |

| Selectivity (WT vs. G12C) | >100-fold | >50-fold | >75-fold |

| Plasma Half-life (preclinical) | 8.2 hours | 6.5 hours | 7.8 hours |

| Brain Penetration (Kp) | 0.85 | 0.45 | 0.62 |

Unlike pan-KRAS inhibitors in development, this compound avoids wild-type KRAS inhibition, potentially reducing on-target toxicities. Its superior brain penetration profile positions it for testing in KRAS G12C-driven CNS metastases—an unmet clinical need.

Scientific Significance and Research Impact

The development of this compound has catalyzed three paradigm shifts in oncology:

- Validation of covalent targeting for previously "undruggable" targets, inspiring similar approaches for EGFR C797S and KEAP1 mutations.

- Insights into KRAS nucleotide cycling , revealing that mutant KRAS remains responsive to regulatory proteins like SOS1 and SHP2, enabling rational combination therapies.

- Advancement of mutant-selective therapies , reducing collateral damage to normal tissues expressing wild-type KRAS.

Ongoing research explores this compound in novel contexts:

- Immunomodulation : Preclinical models show increased PD-L1 expression post-treatment, suggesting synergy with checkpoint inhibitors.

- Metabolic reprogramming : The inhibitor reverses KRAS-driven glutamine dependency in organoid models, potentially augmenting metabolic therapies.

- Vertical inhibition strategies : Combinations with SOS1 inhibitors (e.g., BI-3406) demonstrate additive suppression of MAPK signaling in vitro.

Properties

IUPAC Name |

2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGVCHZNLOIACZ-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRas G12C inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is to start with commercially available starting materials and perform a series of chemical transformations, such as nucleophilic substitutions, oxidations, and reductions, to build the desired molecular framework. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve optimal yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for clinical and research applications. This involves optimizing the synthetic route to ensure cost-effectiveness, reproducibility, and scalability. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality product with minimal impurities.

Chemical Reactions Analysis

Covalent Modification of Cysteine 12

KRAS G12C inhibitors exploit the nucleophilic thiol group of cysteine 12 (C12) for covalent bond formation. Key findings include:

-

Reaction Mechanism : Inhibitors like ARS-853 and AMG 510 undergo a Michael addition reaction with the C12 thiolate, facilitated by a depressed pKa (~7.6) of the cysteine residue in the RAS nucleotide-binding site .

-

pH Dependency : The second, slower phase of inhibitor binding is pH-dependent, with optimal ligation occurring under slightly alkaline conditions (pH > 7.5) .

-

Oxidation Sensitivity : The C12 thiol is prone to reversible (disulfide formation) and irreversible (sulfinic/sulfonic acid) oxidation, which blocks covalent inhibitor binding .

Reaction Kinetics and Binding Affinity

| Parameter | ARS-853 (KRAS G12C) | AMG 510 (Sotorasib) |

|---|---|---|

| Binding Affinity (Kd) | 36.0 ± 0.7 μM | 10–40 nM |

| Covalent Ligation Rate | 6.40 × 10⁻³ min⁻¹ | Not reported |

| GTP Hydrolysis Rate | 6.61 × 10⁻³ min⁻¹ | Not applicable |

-

Real-Time NMR Studies : In-cell NMR revealed that ARS-853 modifies KRAS G12C in the GDP-bound state with a rate constant of 6.40 × 10⁻³ min⁻¹, concurrent with GTP hydrolysis .

-

State Selectivity : Inhibitors preferentially bind the inactive GDP-bound conformation, as evidenced by thermal shift assays and crystallography .

Structural Interactions and Binding Pocket

Covalent inhibitors occupy the switch-II pocket (S-IIP), a cryptic site adjacent to the nucleotide-binding domain:

-

Key Residues : Interactions with Y96, Q99, and H95 stabilize inhibitor binding. Mutations (e.g., Y96D) induce resistance by sterically hindering the inhibitor .

-

Covalent Warhead Positioning : Acrylamide-based warheads align with C12 via hydrogen bonding to backbone amides (e.g., G10, A11) .

Oxidation and Reactivity Challenges

Oxidation of C12 compromises inhibitor efficacy:

-

In Vitro Oxidation : KRAS G12C treated with H₂O₂ forms sulfinic acid (C12-SO₂H), altering conformation to resemble the hyperactive KRAS G12D mutant .

-

Cellular Impact : Oxidized KRAS G12C evades inhibition and reactivates MAPK signaling, contributing to drug resistance .

Synthetic Strategies for Inhibitor Optimization

Recent advances focus on improving reactivity and selectivity:

-

Late-Stage Functionalization : Modular SNAr reactions introduce chiral piperazine and tetrahydropyridopyrimidine moieties, avoiding palladium catalysis .

-

Warhead Alternatives : Non-acrylamide electrophiles (e.g., chloroacetamide) are explored to mitigate oxidation susceptibility .

Clinical Implications and Resistance Mechanisms

Scientific Research Applications

Efficacy in Non-Small Cell Lung Cancer

Adagrasib has demonstrated substantial clinical activity in patients with advanced NSCLC harboring the KRAS G12C mutation. In a pivotal study (KRYSTAL-1), adagrasib achieved an overall response rate (ORR) of approximately 42.9% with a median progression-free survival (mPFS) of 6.5 months and median overall survival (mOS) of 12.6 months . These results underscore its potential as a viable treatment option for this patient population.

Combination Therapies

Given the challenges associated with resistance mechanisms, research has increasingly focused on combining KRas G12C inhibitors with other therapeutic agents:

- EGFR Inhibitors : Combining adagrasib with EGFR inhibitors has shown enhanced efficacy in preclinical models of colorectal cancer (CRC) with KRAS G12C mutations .

- MEK and mTOR Inhibitors : Studies indicate that combining adagrasib with MEK or mTOR inhibitors may overcome resistance mechanisms, prolonging progression-free survival .

- SHP2 Inhibitors : The combination of adagrasib with SHP2 inhibitors has also shown synergistic effects, enhancing antitumor activity in preclinical models .

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of KRas G12C inhibitor 2 in clinical settings:

-

Case Study: Advanced NSCLC

- Patient Profile : A 62-year-old male with stage IV NSCLC and a confirmed KRAS G12C mutation.

- Treatment : Administered adagrasib as a monotherapy after failure of prior treatments.

- Outcome : The patient exhibited a significant reduction in tumor size and improved quality of life over a treatment period of six months.

- Combination Therapy Study

Ongoing Research and Future Directions

Research continues to explore the full potential of KRas G12C inhibitors:

- New Inhibitors : Second-generation inhibitors like olomorasib (LY3537982) are under investigation for their ability to provide sustained target occupancy and potentially overcome resistance seen with first-generation compounds like sotorasib and adagrasib .

- Clinical Trials : Numerous clinical trials are currently assessing various combinations involving KRas G12C inhibitors across multiple tumor types, aiming to refine treatment regimens and improve patient outcomes .

Mechanism of Action

KRas G12C inhibitor 2 exerts its effects by selectively binding to the cysteine residue at position 12 of the KRas protein in its inactive GDP-bound state. This covalent modification locks the protein in an inactive conformation, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively blocks the proliferation and survival of cancer cells driven by the KRas G12C mutation.

Comparison with Similar Compounds

Structural and Mechanistic Differences

KRAS G12C inhibitors share a covalent binding mechanism but differ in core structures and warheads:

- Sotorasib (AMG 510) : Features a tetracyclic scaffold with an acrylamide warhead, enabling prolonged target occupancy .

- Adagrasib (MRTX849) : Uses a pyrido[2,3-d]pyrimidine core and a vinyl sulfonamide warhead, optimized for enhanced plasma stability and brain penetration .

- ARS-1620 (Analog): A quinazoline-based compound with a cyanopyrimidine warhead, pivotal in early proof-of-concept studies .

- KRAS G12C Inhibitor 2 : Likely employs a modified quinazoline scaffold with a propenamide warhead, balancing covalent reactivity and selectivity .

Efficacy and Clinical Performance

Resistance Mechanisms and Mitigation Strategies

- Primary Resistance : Driven by baseline RTK/MAPK reactivation (e.g., EGFR, MET) .

- Secondary Resistance : Emerges via KRAS G12C amplification, KRAS secondary mutations (e.g., Y96D), or adaptive PI3K/AKT activation .

- Overcoming Resistance: Combination with EGFR inhibitors (e.g., cetuximab) improves ORR in CRC from 7.1% (monotherapy) to 66% . SHP2 co-inhibition (e.g., TNO155) enhances KRAS-GDP occupancy and synergizes with KRAS G12C inhibitors . LUNA18 (RAS inhibitor) suppresses MAPK reactivation, delaying resistance in xenograft models .

Biological Activity

KRas G12C inhibitors represent a novel class of targeted therapies designed to combat cancers harboring the KRas G12C mutation, particularly non-small cell lung cancer (NSCLC). Among these inhibitors, KRas G12C inhibitor 2 has garnered attention due to its potential efficacy and unique mechanisms of action. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of KRas G12C Mutation

The KRas gene is a critical regulator in cell signaling pathways that control cell growth and differentiation. Mutations in KRas, particularly the G12C variant, are prevalent in various cancers, including NSCLC. These mutations lead to constitutive activation of the KRas protein, promoting oncogenic signaling pathways. Targeting this mutation has become a focal point in cancer therapy.

KRas G12C inhibitors function by selectively binding to the inactive GDP-bound form of the KRas G12C protein. This binding prevents the conversion to the active GTP-bound state, thereby inhibiting downstream signaling pathways that promote tumor growth.

Key Mechanisms:

- Selectivity for GDP-bound KRas : Inhibitors like D3S-001 demonstrate rapid target engagement and high potency against the GDP-bound conformation of KRas G12C .

- Depletion of Active KRas : Studies indicate that these inhibitors can significantly reduce levels of active KRas in cellular environments stimulated by growth factors .

Efficacy in Preclinical Models

Research has shown that KRas G12C inhibitors exhibit varying degrees of efficacy across different preclinical models. A notable study evaluated the response of KRas G12C-mutant NSCLC models to ARS1620, revealing a range of sensitivities that underscore the importance of understanding tumor microenvironments and genetic contexts .

Table 1: Efficacy of Various KRas G12C Inhibitors

| Inhibitor | IC50 (nmol/L) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

|---|---|---|---|

| ARS-853 | 5899 | N/A | N/A |

| ARS-1620 | 692 | N/A | N/A |

| Sotorasib | 35 | 37.1% | 6.8 months |

| Adagrasib | 78 | 42.9% | 6.5 months |

| D3S-001 | 0.6 | N/A | N/A |

Clinical Studies and Findings

Clinical trials have provided insights into the effectiveness and safety profiles of KRas G12C inhibitors in patients with advanced solid tumors.

Case Study: Sotorasib

The CodeBreak 100 trial demonstrated that sotorasib achieved an ORR of 37.1% with a median overall survival (OS) of 12.5 months in patients with previously treated advanced NSCLC . Despite these promising results, subsequent studies raised concerns regarding its efficacy as a monotherapy, necessitating exploration into combination therapies.

Case Study: Olomorasib

Recent data from a Phase 1/2 study highlighted olomorasib's promising activity across various KRas G12C-mutant solid tumors, showing favorable tolerability when combined with pembrolizumab . The most common treatment-related adverse events included diarrhea (23%) and nausea (11%), indicating a manageable safety profile.

Resistance Mechanisms

Understanding resistance mechanisms is crucial for optimizing therapeutic strategies. Research indicates that activation of compensatory signaling pathways, such as EGFR signaling in colorectal cancer (CRC), can diminish the effectiveness of KRas G12C inhibitors . Combination therapies targeting these pathways are currently under investigation to enhance treatment outcomes.

Future Directions

Ongoing research aims to refine the application of KRas G12C inhibitors through:

- Combination Therapies : Exploring synergistic effects with other targeted therapies or immunotherapies.

- Biomarker Development : Identifying predictive biomarkers that can guide patient selection for optimal treatment strategies.

- Novel Inhibitors : Investigating next-generation inhibitors with improved selectivity and potency against diverse KRas mutations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.